(+)-a-Aminomethyl-o-chlorobenzyl alcohol
Overview
Description
(+)-a-Aminomethyl-o-chlorobenzyl alcohol is an organic compound that features both an amino group and a hydroxyl group attached to a benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-a-Aminomethyl-o-chlorobenzyl alcohol can be achieved through several methods:
Hydrolysis of Halides: Alkyl halides can be hydrolyzed using an aqueous solution of an alkali hydroxide to produce alcohols.
Hydration of Alkenes: This method involves the addition of water to alkenes in the presence of a catalyst.
Grignard Synthesis: This method involves the reaction of Grignard reagents with suitable carbonyl compounds.
Industrial Production Methods
In industrial settings, the production of alcohols often involves the hydration of ethene using steam under pressure and in the presence of phosphoric acid . This method is efficient and widely used for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(+)-a-Aminomethyl-o-chlorobenzyl alcohol undergoes several types of chemical reactions:
Oxidation: Primary alcohols can be oxidized to aldehydes and further to carboxylic acids.
Dehydration: Alcohols can be dehydrated in the presence of a catalyst to form alkenes and water.
Esterification: This reaction involves the formation of esters from alcohols and acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Dehydration: Concentrated sulfuric acid is often used as a catalyst.
Esterification: This reaction typically requires an acid catalyst such as sulfuric acid.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Dehydration: Alkenes.
Esterification: Esters.
Scientific Research Applications
(+)-a-Aminomethyl-o-chlorobenzyl alcohol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (+)-a-Aminomethyl-o-chlorobenzyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions . It may also interact with cellular receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzyl Alcohol: Similar in structure but lacks the amino group.
Chlorobenzyl Alcohol: Similar but without the amino group.
Aminomethylbenzyl Alcohol: Similar but without the chlorine atom.
Uniqueness
(+)-a-Aminomethyl-o-chlorobenzyl alcohol is unique due to the presence of both an amino group and a chlorine atom on the benzyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(1S)-2-amino-1-(2-chlorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICFIEHMABUVLC-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CN)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426750 | |
Record name | (+)-a-Aminomethyl-o-chlorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128704-85-8 | |
Record name | (+)-a-Aminomethyl-o-chlorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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